REACTION_CXSMILES
|
ClC1C=CC(C(C(C)C)C([O:11][CH2:12][C:13]([C:21]2[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][C:22]=2[Cl:28])([OH:20])[CH2:14][N:15]2[CH:19]=[CH:18][N:17]=[CH:16]2)=O)=CC=1.[OH-].[Na+]>C(O)C.O>[Cl:28][C:22]1[CH:23]=[C:24]([Cl:27])[CH:25]=[CH:26][C:21]=1[C:13]([OH:20])([CH2:12][OH:11])[CH2:14][N:15]1[CH:19]=[CH:18][N:17]=[CH:16]1 |f:1.2|
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Name
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(-)-3-[2-(4-chlorophenyl)isovaleroyloxy]-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
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Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)OCC(CN1C=NC=C1)(O)C1=C(C=C(C=C1)Cl)Cl)C(C)C
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Name
|
|
Quantity
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1.8 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
with stirring at 80° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in 6N hydrochloric acid (70 ml)
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Type
|
WASH
|
Details
|
The acidic aqueous solution was washed with chloroform (20 ml×2)
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Type
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FILTRATION
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Details
|
The resulting crystals were collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)(CO)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |